4-Methoxypyridine-2-carbonitrile
Overview
Description
4-Methoxypyridine-2-carbonitrile is a chemical compound used as a building block for the synthesis of some biologically active compounds . It is used for the preparation of a new series of benzoylated N-ylides as protein farnesyltransferase inhibitors .
Synthesis Analysis
A series of 2-methoxypyridine-3-carbonitrile bearing aryl substituents were successfully synthesized in good yields by the condensation of chalcones with malononitrile in basic medium . The condensation process, in most cases, offers a route to a variety of methoxypyridine derivatives as side products in poor yields .Molecular Structure Analysis
The molecular structure of 4-Methoxypyridine-2-carbonitrile is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Methoxypyridine-2-carbonitrile can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .Physical And Chemical Properties Analysis
4-Methoxypyridine-2-carbonitrile has a molecular formula of C7H6N2O and a molecular weight of 134.14 . It has a melting point of 118-121°C, a boiling point of 258°C, and a density of 1.16 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Biologically Active Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxypyridine-2-carbonitrile is used in the synthesis of biologically active heterocycles, specifically fused pyrimidines . These compounds have a wide spectrum of pharmacological activities, including antimicrobial, antiproliferative, anticancer, and others .
- Methods of Application : The synthesis involves the condensation of chalcones with malononitrile in a basic medium, yielding a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents .
- Results : The synthesized compounds were found to exhibit promising antiproliferative effects against three cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231), with IC50 values ranging from 1 to 5 µM .
Microwave Assisted Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxypyridine-2-carbonitrile is used in the microwave-assisted synthesis of 4H-pyran- and dihydropyridine-bearing 2-formimidate-3-carbonitrile derivatives .
- Methods of Application : The synthesis is performed using microwave radiation, which leads to shorter reaction times while maintaining or improving the reaction yields .
- Results : The synthesized compounds were confirmed using spectroscopic techniques and their molecular geometry and intermolecular interactions were investigated using single-crystal X-ray diffraction .
Stereocontrolled Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxypyridine-2-carbonitrile is used as a starting reagent for the stereocontrolled synthesis of various compounds, including (±)-pumiliotoxin C and (±)-lasubine II .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available resources .
- Results : The synthesized compounds serve as potential ligands for neuronal nicotinic acetylcholine receptors .
Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxypyridine-2-carbonitrile is used in the synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles .
- Methods of Application : The synthesis involves the condensation of chalcones with malononitrile in a basic medium .
- Results : The synthesized compounds were screened for their in vitro cytotoxicity activities against three cancer cell lines; namely, those of the liver (line HepG2), prostate (line DU145) and breast (line MBA-MB-231). The cytotoxicity assessment revealed that some compounds exhibit promising antiproliferative effects .
Synthesis of Dihyropyridin-4-ones
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxypyridine-2-carbonitrile is used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetylcholine receptors .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available resources .
- Results : The synthesized compounds serve as potential ligands for neuronal nicotinic acetylcholine receptors .
Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxypyridine-2-carbonitrile is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available resources .
- Results : The synthesized compounds serve as potential ligands for neuronal nicotinic acetylcholine receptors .
Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxypyridine-2-carbonitrile is used in the synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles .
- Methods of Application : The synthesis involves the condensation of chalcones with malononitrile in a basic medium .
- Results : The synthesized compounds were screened for their in vitro cytotoxicity activities against three cancer cell lines; namely, those of the liver (line HepG2), prostate (line DU145) and breast (line MBA-MB-231). The cytotoxicity assessment revealed that some compounds exhibit promising antiproliferative effects .
Synthesis of Dihyropyridin-4-ones
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxypyridine-2-carbonitrile is used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetylcholine receptors .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available resources .
- Results : The synthesized compounds serve as potential ligands for neuronal nicotinic acetylcholine receptors .
Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II
- Scientific Field : Organic Chemistry
- Application Summary : 4-Methoxypyridine-2-carbonitrile is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available resources .
- Results : The synthesized compounds serve as potential ligands for neuronal nicotinic acetylcholine receptors .
Safety And Hazards
4-Methoxypyridine-2-carbonitrile is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper is “The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6- (2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles” which discusses the synthesis of a series of 2-methoxypyridine-3-carbonitrile bearing aryl substituents .
properties
IUPAC Name |
4-methoxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGGPHUKKQTXAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540097 | |
Record name | 4-Methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyridine-2-carbonitrile | |
CAS RN |
36057-44-0 | |
Record name | 4-Methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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